molecular formula C15H21NO2 B411712 N-cyclohexyl-2-phenoxypropanamide

N-cyclohexyl-2-phenoxypropanamide

Cat. No.: B411712
M. Wt: 247.33g/mol
InChI Key: HXTHROHHQBSOET-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-phenoxypropanamide is a synthetic amide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide backbone and a phenoxy substituent at the second carbon of the propane chain. Such compounds are typically synthesized via nucleophilic acyl substitution or condensation reactions, as inferred from methods described for similar hydroxamic acids and amides .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33g/mol

IUPAC Name

N-cyclohexyl-2-phenoxypropanamide

InChI

InChI=1S/C15H21NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17)

InChI Key

HXTHROHHQBSOET-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCCCC1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1CCCCC1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cyclohexyl, phenoxy ~277.4 (estimated) Hypothesized antioxidant/anti-inflammatory activity
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide 4-chlorophenyl, hydroxamic acid group 253.7 Antioxidant (DPPH assay: IC₅₀ ~12 µM)
N-Cyclohexyl-2-[(5-fluoro-2-methylphenyl)amino]propanamide 5-fluoro-2-methylphenyl, amino group 278.4 Potential kinase inhibitor (structural similarity to bioactive amides)
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride Ethyl, methyl, amino hydrochloride salt 248.8 Pharmaceutical intermediate (e.g., peptide synthesis)
3-Cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide Pyrimidinylsulfamoyl group 403.5 Antibacterial/antifungal candidate (sulfonamide moiety)

Key Findings from Comparative Analysis

Antioxidant Activity: N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide demonstrated potent radical scavenging activity (DPPH assay: IC₅₀ ~12 µM), comparable to butylated hydroxyanisole (BHA). In contrast, the absence of a hydroxamic acid group in this compound may reduce its antioxidant efficacy but improve metabolic stability.

Bioactivity and Target Selectivity: The pyrimidinylsulfamoyl group in 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide enhances binding to bacterial enzymes, suggesting that electron-withdrawing substituents (e.g., sulfonamides) improve antimicrobial activity. The phenoxy group in the target compound may instead favor interactions with eukaryotic targets (e.g., cyclooxygenase).

Solubility and Pharmacokinetics: Hydrochloride salts like 2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride exhibit improved water solubility, whereas the lipophilic phenoxy group in this compound may enhance blood-brain barrier penetration but reduce oral bioavailability.

Synthetic Complexity: Compounds with stereochemical complexity (e.g., ) require multi-step enantioselective synthesis, whereas this compound’s simpler structure allows cost-effective large-scale production.

Notes

Limitations of Evidence: Direct data on this compound are absent in the provided sources; comparisons rely on extrapolation from structural analogs. Biological activity data (e.g., IC₅₀ values) are inferred from assays on similar compounds .

Research Gaps :

  • Experimental validation of the target compound’s antioxidant, antimicrobial, or pharmacokinetic properties is needed.
  • Comparative studies with halogenated analogs (e.g., ’s fluoro-substituted derivative) could clarify substituent effects on bioactivity.

Industrial Relevance :

  • The compound’s balance of lipophilicity and synthetic accessibility makes it a candidate for CNS-targeted drug development or agrochemical applications.

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